Gly-tyr amide hydrochloride

5-HT receptor pharmacology radioligand binding autoradiography

Gly-Tyr amide hydrochloride (glycyl-L-tyrosinamide hydrochloride, C₁₁H₁₅N₃O₃·HCl, MW 273.72 g/mol) is a C-terminally amidated dipeptide composed of glycine and L-tyrosine, stabilized as a hydrochloride salt. The compound belongs to the class of Cα-amidated amino acids/peptides whose crystal structures and intermolecular hydrogen-bonding networks have been systematically resolved by X-ray diffraction, establishing its fundamental conformational and packing parameters relative to C-unamidated analogs.

Molecular Formula C11H16ClN3O3
Molecular Weight 273.71 g/mol
Cat. No. B8757631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-tyr amide hydrochloride
Molecular FormulaC11H16ClN3O3
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O.Cl
InChIInChI=1S/C11H15N3O3.ClH/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H/t9-;/m0./s1
InChIKeyKHHGNWMXXNNNST-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Tyr Amide Hydrochloride – Structural Identity, C-Terminal Amidation Status, and Procurement-Relevant Classification for Dipeptide Research


Gly-Tyr amide hydrochloride (glycyl-L-tyrosinamide hydrochloride, C₁₁H₁₅N₃O₃·HCl, MW 273.72 g/mol) is a C-terminally amidated dipeptide composed of glycine and L-tyrosine, stabilized as a hydrochloride salt. The compound belongs to the class of Cα-amidated amino acids/peptides whose crystal structures and intermolecular hydrogen-bonding networks have been systematically resolved by X-ray diffraction, establishing its fundamental conformational and packing parameters relative to C-unamidated analogs [1]. The hydrochloride salt form introduces distinct chloride-mediated sheet structures that differentiate it from the free base, acetate salt, and N-protected variants in solid-state behavior [2]. The compound is recognized as a substrate for cathepsin C and as a core scaffold for serotonergic radioligand development, making its specific salt form and terminal amidation status critical variables in experimental design [3].

Why Gly-Tyr Amide Hydrochloride Cannot Be Interchanged with Gly-Tyr Free Acid, Unamidated Dipeptides, or Alternative Salt Forms


Substituting Gly-Tyr amide hydrochloride with the C-terminal free acid Gly-Tyr (CAS 658-79-7), the free base Gly-Tyr-NH₂, or the sequence-reversed Tyr-Gly-NH₂ introduces experimentally consequential differences in protease susceptibility, hydrogen-bonding architecture, and solid-state behavior. C-terminal amidation eliminates the charged carboxylate recognition site for carboxypeptidases, conferring resistance to exoproteolytic degradation that the free acid form lacks . In the crystal lattice, the hydrochloride salt engages chloride ions in bifurcated NH···Cl⁻ hydrogen bonds that produce a repeating sheet structure absent in C-unamidated crystals, where carboxyl OH···Cl⁻ interactions are weaker and inconsistent [1]. Even the free base and acetate salt forms (CAS 15761-60-1) differ from the hydrochloride in crystal packing, net charge, and solubility profile, rendering them non-interchangeable in solid-phase assays, co-crystallization studies, and experiments where counterion identity influences receptor binding or enzyme kinetics. The following quantitative evidence dimensions specify exactly where these differences manifest and how they affect scientific selection.

Quantitative Differentiation Evidence for Gly-Tyr Amide Hydrochloride: Head-to-Head Selectivity, Crystallographic, Synthesis Yield, and Stability Data vs. Closest Analogs


5-HT₁B vs. 5-HT₁A Subtype Selectivity of the Gly-Tyr-NH₂–Derived Radioligand S-CM-GTNH₂

The serotonin-O-carboxymethyl-glycyl-tyrosinamide (S-CM-GTNH₂) derivative, synthesized directly from the Gly-Tyr-NH₂ scaffold, demonstrates quantifiable subtype selectivity at 5-HT₁ binding sites. In rat brain sections using quantitative autoradiography, S-CM-GTNH₂ exhibits an IC₅₀ of 28 nM at 5-HT₁B sites versus IC₅₀ = 1600 nM at 5-HT₁A sites, yielding 57-fold selectivity for 5-HT₁B over 5-HT₁A [1]. Against 5-HT₁C sites (IC₅₀ = 670 nM), the selectivity is 24-fold. In guinea pig brain, affinity for 5-HT₁D sites (IC₅₀ = 67 nM) is 21-fold higher than at 5-HT₁A sites (IC₅₀ = 1400 nM). The derivative shows negligible affinity (IC₅₀ > 10 μM) at 5-HT₂ and 5-HT₃ sites. This selectivity profile is a direct consequence of the C-terminal tyrosinamide pharmacophore geometry; the unamidated Gly-Tyr free acid cannot serve as an equivalent scaffold because the free carboxylate alters both the charge distribution and hydrogen-bonding capacity at the receptor binding pocket [2].

5-HT receptor pharmacology radioligand binding autoradiography

X-Ray Crystallographic Divergence of Gly-Tyr-NH₂ Hydrochloride from Its C-Unamidated Counterpart

Single-crystal X-ray diffraction analysis of H-Gly-Tyr-NH₂ hydrochloride salt reveals that its molecular conformation diverges from that of the corresponding C-unamidated dipeptide. Although both forms adopt energetically allowable backbone and side-chain torsion angles, their conformations are not identical; the differences stem from altered intermolecular packing requirements driven by the C-terminal amide group rather than from inherent conformational preferences of the amidated peptide backbone [1]. In the hydrochloride crystal, chloride ions occupy positions between neighboring peptide layers and form hydrogen bonds to the amide NH groups, producing a characteristic repeating sheet architecture. This contrasts with C-unamidated Gly-Tyr, where the free carboxyl group engages in different hydrogen-bonding patterns and does not support the chloride-bridged sheet motif. The crystallographic data confirm that C-terminal amidation, combined with hydrochloride salt formation, generates a distinct supramolecular assembly not reproducible with Gly-Tyr free acid or with the acetate salt form [2].

X-ray crystallography peptide conformation molecular packing

Superior NH···Cl⁻ Hydrogen-Bonding Capacity of the C-Amide Hydrochloride vs. Carboxyl OH···Cl⁻ in Unamidated Peptide Crystals

A systematic crystallographic comparison of HCl salts of eight C-terminal amidated amino acids (Ile, Val, Thr, Ser, Met, Trp, Gln, Arg) against their C-unamidated free acid counterparts demonstrates that the amide NH group exhibits superior hydrogen-bonding ability toward chloride ions compared with the carboxyl OH group [1]. In C-amide hydrochloride crystals, Cl⁻ ions are consistently bifurcated—hydrogen-bonded to two neighboring amide NH₂ groups—and form parallel alternating layers of peptide and chloride ions. By contrast, in C-acid crystals, direct OH···Cl⁻ hydrogen bonds are not always observed and their formation depends strongly on the local packing environment. The Cα-H···O hydrogen bonds and carbonyl–carbonyl interactions are additionally strengthened by HCl salt formation in C-amides relative to C-acids. This class-level finding directly applies to Gly-Tyr amide hydrochloride: the NH₂-terminal amide group at the C-terminus enables robust, predictable chloride coordination that the carboxyl terminus of Gly-Tyr free acid cannot sustain [2].

hydrogen bonding chloride ion coordination crystal engineering

Enzymatic Synthesis Yield of Cbz-Gly-Tyr-NH₂ Using Organic-Solvent-Stable PST-01 Protease

The protected precursor carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH₂) was synthesized using the organic-solvent-stable PST-01 protease from Pseudomonas aeruginosa PST-01 in the presence of 60% (v/v) dimethylsulfoxide at pH 7.0 and 30 °C, achieving a maximum equilibrium yield of 81.9% [1]. This represents a substantial improvement over conventional chemical peptide synthesis methods (carbodiimide or mixed anhydride), which require multi-step protection/deprotection sequences, employ occasionally harmful reagents, carry racemization risk, and produce characteristically lower yields [2]. The PST-01 protease maintains catalytic activity in high organic solvent concentrations that inactivate most other proteases, enabling the direct coupling of Cbz-Gly to Tyr-NH₂ in a single aqueous-organic phase without ATP cofactor regeneration. The unprotected Gly-Tyr amide hydrochloride is subsequently obtained by N-terminal deprotection of Cbz-Gly-Tyr-NH₂, linking the synthesis efficiency directly to procurement quality and cost.

enzymatic peptide synthesis PST-01 protease Cbz-Gly-Tyr-NH₂ precursor

Procurement-Grade Purity Specifications: Hydrochloride Salt vs. Free Base/Acetate Forms

Commercially available Gly-Tyr amide is supplied in multiple salt forms with distinct purity specifications and CAS registrations that directly impact experimental reproducibility. The hydrochloride salt (H-Gly-Tyr-NH₂·HCl, CAS 3715-41-1) is offered at ≥95% purity (HPLC) with a molecular weight of 273.72 g/mol, incorporating the HCl counterion . The free base/acetate form (CAS 15761-60-1) is supplied at ≥98% purity (HPLC) with a molecular weight of 237.26 g/mol (free base) or 297.31 g/mol (acetate salt) [1]. The N-protected Z-Gly-Tyr-NH₂ (CAS 17263-44-4) is available at ≥95–98% purity with MW 371.39 g/mol . These specification differences are procurement-critical: the hydrochloride form provides defined chloride counterion stoichiometry essential for crystallization and electrophysiology buffers, while the acetate form may introduce variable acetate content. Researchers must match the CAS number and salt form to their protocol requirements, as the three forms are not analytically interchangeable.

peptide purity procurement specification salt form comparison

Procurement-Relevant Application Scenarios for Gly-Tyr Amide Hydrochloride Based on Verified Quantitative Differentiation


5-HT₁B/₁D Subtype-Selective Radioligand Development and Autoradiographic Mapping

The Gly-Tyr-NH₂ scaffold serves as the essential C-terminal pharmacophore for serotonin-O-carboxymethyl-glycyl-tyrosinamide (S-CM-GTNH₂), which achieves 57-fold binding selectivity for 5-HT₁B (IC₅₀ = 28 nM) over 5-HT₁A (IC₅₀ = 1600 nM) and negligible affinity at 5-HT₂/5-HT₃ sites (IC₅₀ > 10 μM) [1]. This selectivity window is structurally dependent on the C-terminal amide group; the free acid form cannot replicate this binding profile [2]. Researchers synthesizing [¹²⁵I]-labeled GTI for quantitative autoradiography or SPECT imaging should specify the hydrochloride salt (CAS 3715-41-1) to ensure correct counterion stoichiometry during iodination and subsequent receptor binding assays. The compound's defined chloride content also eliminates variability in buffer ionic strength calculations.

X-Ray Crystallography and Co-Crystallization Studies Requiring Predictable Chloride-Bridged Sheet Architecture

For structural biology groups conducting peptide co-crystallization trials, the hydrochloride salt of Gly-Tyr-NH₂ provides a structurally characterized chloride-bridged sheet packing motif confirmed by single-crystal X-ray diffraction [1]. The bifurcated NH···Cl⁻ hydrogen bonds and parallel alternating peptide/chloride layers [2] offer a reproducible solid-state environment that can serve as a crystallization seed or heavy-atom derivative for phasing. The free acid and acetate forms lack this predictable chloride coordination, making them unsuitable substitutes in crystallographic protocols. Procurement of the hydrochloride salt (CAS 3715-41-1, purity ≥95%) ensures the chloride counterion is present in defined stoichiometry, which is critical for obtaining diffraction-quality crystals matching the published unit cell parameters.

Cathepsin C Enzymatic Substrate for Transamidation and Protein Labeling Studies

Glycyl-L-tyrosinamide is a validated synthetic substrate for cathepsin C (dipeptidyl peptidase I), which catalyzes successive transamidation reactions to polymerize the dipeptide amide into oligopeptide chains at pH 7.5 [1]. The C-terminal amide group is essential for cathepsin C recognition, distinguishing it from Gly-Tyr free acid, which is not processed by this enzyme through the same transamidation pathway [2]. Researchers using glycyltyrosinamide for isotopic protein labeling (e.g., ¹⁴C-labeled GTA for insulin N-terminal modification) or for monitoring cathepsin C activity in tissue homogenates should procure the hydrochloride salt to ensure the substrate's amide terminus is intact and the counterion does not interfere with the enzymatic reaction buffer at physiological pH.

Enzymatic Dipeptide Synthesis Process Development Using Organic-Solvent-Stable Proteases

Process chemistry teams developing scalable enzymatic routes to Gly-Tyr derivatives can benchmark their synthesis efficiency against the published 81.9% equilibrium yield for Cbz-Gly-Tyr-NH₂ using PST-01 protease in 60% DMSO [1]. This enzymatic approach avoids racemization, operates under mild conditions, and eliminates the multi-step protection schemes required by carbodiimide chemistry [2]. For industrial procurement, sourcing the unprotected Gly-Tyr amide hydrochloride from suppliers employing enzymatic synthesis routes may confer advantages in enantiomeric purity and batch-to-batch consistency compared to chemically synthesized material. Specification sheets should be reviewed for residual solvent levels (DMSO, DMF) and enantiomeric excess when evaluating supplier quality.

Quote Request

Request a Quote for Gly-tyr amide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.